1-(Oxiran-2-ylmethyl)-4-phenylpiperazine
Description
1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position and an oxirane (epoxide)-containing methyl substituent at the 1-position. This compound is synthesized via the reaction of phenylpiperazine with epichlorohydrin, yielding a structure with a reactive epoxide moiety suitable for further chemical modifications . It serves as a key intermediate in pharmaceutical synthesis, notably in the production of dropropizine derivatives, which are explored for antitussive and anti-inflammatory applications .
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-12(5-3-1)15-8-6-14(7-9-15)10-13-11-16-13/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODICSUWNOCWVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439997 | |
| Record name | AG-G-85862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72566-27-9 | |
| Record name | AG-G-85862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview and Key Steps
The synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine generally follows these stages:
- Preparation of the oxirane intermediate (oxiran-2-ylmethyl derivatives)
- Nucleophilic ring opening of the oxirane by phenylpiperazine
- Isolation and purification of the final product, often as dihydrochloride salts
Preparation of Oxirane Intermediates
The oxirane intermediate, typically (oxiran-2-yl)methyl 4-methylbenzenesulfonate or similar derivatives, is synthesized by reacting a suitable alcohol or phenol with epichlorohydrin or 2-(bromomethyl)oxirane under basic conditions.
One method involves stirring the potassium salt of the starting acid or phenol with (oxiran-2-yl)methyl 4-methylbenzenesulfonate in dimethylformamide (DMF) at 70 °C for approximately 7 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is extracted and purified by washing with water and drying over magnesium sulfate (MgSO4). The yield of this step is typically high (around 88%).
Another approach uses the alkylation of phenol derivatives with 2-(bromomethyl)oxirane in solvents like dimethyl sulfoxide (DMSO) or acetone at moderate temperatures (45–65 °C) for extended periods (12–16 hours), followed by recrystallization to isolate the oxirane intermediate.
Nucleophilic Ring Opening with Phenylpiperazine
The critical step in synthesizing this compound is the nucleophilic attack of phenylpiperazine on the oxirane ring, leading to ring opening and formation of the target compound.
This reaction is commonly performed by mixing the oxirane intermediate with phenylpiperazine in propan-2-ol (isopropanol) or ethanol as solvent.
The mixture is heated at around 65–80 °C for 1 hour, then stirred at ambient temperature for 24 to 72 hours to ensure complete conversion.
In some protocols, the reaction mixture is cooled to −18 °C for 48 hours to precipitate the crude base, which is then filtered and purified.
The final product is often converted into its dihydrochloride salt by treatment with an excess of saturated ethereal hydrogen chloride, enhancing water solubility and facilitating crystallization.
Microwave-assisted solvent-free conditions have also been reported for the oxirane ring opening with phenylpiperazine, providing efficient synthesis under basic conditions and reduced reaction times.
Purification and Yield
The crude products are typically purified by recrystallization from propan-2-ol or by extraction with diethyl ether or chloroform.
Conversion to dihydrochloride salts is a common purification and formulation step to improve solubility and stability.
Yields of the final compounds vary but are generally moderate to good, ranging from approximately 23% to 88% depending on the step and specific conditions.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Formation of potassium salt of starting acid/phenol | KOH in methanol/propan-2-ol mixture | Methanol/Propan-2-ol (1:3) | Room temperature | 1 hour | High | White precipitate formed, filtered and dried |
| 2 | Alkylation with (oxiran-2-yl)methyl 4-methylbenzenesulfonate | Potassium salt + oxirane sulfonate | DMF | 70 °C | 7 hours | ~88 | Monitored by TLC, solvent evaporation, extraction |
| 3 | Nucleophilic ring opening with phenylpiperazine | Oxirane intermediate + phenylpiperazine | Propan-2-ol or Ethanol | 65–80 °C (heating), then room temp | 1 h heating + 24–72 h stirring | 23–80 | Followed by cooling, filtration, salt formation |
| 4 | Salt formation and purification | Treatment with saturated ethereal HCl | Diethyl ether/Chloroform | Ambient | Variable | - | Enhances solubility, crystallization |
| 5 | Alternative method: Microwave-assisted ring opening | Oxirane intermediate + phenylpiperazine | Solvent-free | Microwave irradiation | Short (minutes) | Efficient | Solvent-free, basic conditions reduce reaction time |
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The oxirane ring in 1-(oxiran-2-ylmethyl)-4-phenylpiperazine undergoes nucleophilic attack, enabling the formation of 3-(4-phenylpiperazin-1-yl)-2-hydroxypropyl derivatives. Key applications include:
Reaction with Arylpiperazines
In propan-2-ol at 70–80°C, the epoxide reacts with arylpiperazines via nucleophilic ring-opening. The reaction proceeds in two phases:
-
Initial heating : 1 hour at 80°C to activate the epoxide.
-
Extended stirring : 72 hours at ambient temperature to complete the reaction .
Example :
Key Products :
| Product Structure | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 3-(4-Phenylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoate | 23–88 | Propan-2-ol, 70–80°C |
Protonation and Salt Formation
The resulting bases are often converted to hydrochloride salts to enhance water solubility. Protonation occurs selectively:
-
Dihydrochloride salts : Both piperazine nitrogens are protonated when excess HCl is used .
-
Monohydrochloride salts : Only the aryl-substituted nitrogen is protonated with equimolar HCl .
Characterization :
-
Solid-state NMR : -CP/MAS and -CP/MAS confirmed protonation sites .
-
IR spectroscopy : N–H stretching frequencies at 2,400–2,600 cm corroborate salt formation .
Solvent Effects
-
Dimethylformamide (DMF) : Required for efficient coupling with tosylates (e.g., 70°C, 7 hours) .
-
Alternative solvents : Acetone or acetonitrile resulted in incomplete reactions .
Temperature and Time
-
Prolonged heating (>5 hours) reduced yields due to side reactions .
-
Microwave irradiation (solvent-free) accelerated oxirane ring-opening for derivatives like 12–15 .
Side Reactions and Byproducts
Scientific Research Applications
1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a chemical compound with diverse applications, particularly in the synthesis of pharmaceutical and material science products . This compound features an epoxide ring, a three-atom cyclic ether that includes one oxygen and two carbon atoms, which contributes to its high reactivity . It is also relevant in building various heterocyclic structures .
Scientific Research Applications
This compound is used in several scientific applications because of its unique chemical properties:
- Pharmaceutical Chemistry The core piperazine structure is present in many pharmaceutical drugs . this compound derivatives are examined for their potential as hypotensive agents . For example, compounds containing an o-methoxyphenylpiperazine fragment have shown significant reductions in systolic and diastolic blood pressure .
- Synthesis of Ionic Liquids Epoxides like this compound can be used to synthesize ionic liquids with tunable functionalities . These ionic liquids are useful in modifying organic cations and introducing epoxy groups into piperidinium-type cations .
- Material Science Epoxides are utilized as fumigants and in the production of antifreeze, ethylene glycol, and various other valuable compounds . They can also be used in self-curable materials, such as epoxy thermosets .
- Development of BChE Inhibitors Derivatives are useful as scaffolds for creating molecules that inhibit butyrylcholinesterase (BChE), which is relevant in treating Alzheimer’s disease .
Data Table
The following table summarizes the applications of compounds related to This compound based on the search results:
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Diversity in Piperazine Derivatives
Piperazine derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine with analogous compounds:
Mechanistic and Pharmacological Comparisons
Radiation Mitigation
- NSPP : Demonstrates efficacy in mitigating radiation-induced intestinal and cognitive damage by preserving stem cell populations and suppressing neuroinflammation via Hedgehog signaling activation .
Receptor Targeting
- SC213: Acts as a D2R antagonist, with structural similarity to haloperidol. The phenoxypropyl chain enhances CNS penetration compared to simpler alkyl substituents .
- 1-(3-Nitrophenyl)-4-phenylpiperazine : Nitro group at the 3-position may enhance binding to serotonin or adrenergic receptors, though specific targets remain under investigation .
Enzyme Inhibition
- KN62: Inhibits CaMKII with nanomolar potency but suffers from poor solubility. Its isoquinoline sulfonyl groups are critical for competitive ATP binding .
Anticancer Activity
- 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine : Shows potent activity against prostate cancer cells, likely through intercalation and topoisomerase inhibition .
Biological Activity
1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine ring substituted with a phenyl group and an epoxide moiety. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.
Pharmacological Properties
Research indicates that derivatives of phenylpiperazine exhibit a range of biological activities, including:
- Antidepressant : Certain phenylpiperazine derivatives have shown efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine receptors.
- Antihypertensive : Some studies suggest that compounds similar to this compound can act as antagonists at adrenergic receptors, leading to reduced blood pressure .
- Antimicrobial : Piperazine derivatives have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents .
This compound likely exerts its effects through:
- Receptor Binding : It may interact with serotonin (5-HT) and dopamine (D2) receptors, influencing mood and behavior.
- Inhibition of Enzymes : Similar compounds have been noted for their ability to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation .
1. Antihypertensive Activity
A study investigated the effects of phenylpiperazine derivatives on blood pressure regulation. Compounds with similar structures showed significant reductions in systolic and diastolic blood pressure through antagonism at alpha-adrenergic receptors. Notably, one compound exhibited a 16-fold greater potency than urapidil, a common antihypertensive medication .
2. Antimicrobial Efficacy
Research on piperazine derivatives demonstrated their ability to inhibit bacterial growth. In vitro assays revealed that certain derivatives were effective against Staphylococcus aureus strains, showcasing their potential as novel antimicrobial agents .
3. Antidepressant Effects
Phenylpiperazine-based compounds have been evaluated for their antidepressant properties. Studies indicate that these compounds can enhance serotonergic transmission, providing a basis for their use in treating depression .
Table 1: Biological Activities of Phenylpiperazine Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine, and how do reaction conditions influence yield?
- Methodology : Synthesis of analogous piperazine derivatives often employs nucleophilic substitution or alkylation reactions. For example, microwave-assisted alkylation (e.g., 280°C, anhydrous solvents) can optimize epoxide ring-opening efficiency . Key steps include:
- Use of polar aprotic solvents (DMSO, DMF) to stabilize intermediates.
- Catalytic bases (e.g., K₂CO₃) to deprotonate piperazine nitrogen for epoxide coupling.
- Purification via recrystallization or HPLC to isolate enantiomers, critical for biological activity studies.
- Data : Typical yields range from 40–70%, with purity >95% achievable via gradient elution .
Q. What in vitro assays are recommended to evaluate the neuroprotective potential of this compound?
- Methodology : Use neural stem cell (NSC) neurosphere assays under radiation stress (2–4 Gy):
- Neurosphere formation : Quantify Nestin-GFP+ cell clusters post-treatment to assess NSC survival .
- Limiting dilution assays : Determine self-renewal capacity by calculating stem cell frequency (ELDA software) .
- Cytokine profiling : ELISA for IL-6, TNF-α in microglial-conditioned media to evaluate anti-inflammatory effects .
Advanced Research Questions
Q. How does this compound mitigate sex-specific differences in neuroprotection observed in preclinical models?
- Key Findings : In Nestin-GFP+ mice, female NSCs showed enhanced self-renewal post-radiation with treatment, while males exhibited no significant improvement .
- Methodological Adjustments :
- Stratify in vivo studies by sex and age (e.g., 8-week vs. neonatal mice).
- Include estrogen receptor antagonists (e.g., ICI 182,780) to dissect hormonal influences .
- Use single-cell RNA-seq to identify sex-dimorphic pathways (e.g., hedgehog signaling) modulated by the compound .
Q. How can researchers resolve contradictions in the compound’s direct vs. indirect mechanisms on neural stem cells?
- Data Conflicts : In vitro neurosphere assays showed no direct NSC activation, yet in vivo models demonstrated increased Nestin-GFP+ cells, suggesting microenvironment modulation .
- Experimental Design :
- Co-culture NSCs with irradiated microglia to isolate paracrine effects.
- Perform lineage tracing (e.g., Cre-lox) in Nestin-GFP mice to track NSC differentiation vs. proliferation .
- Use conditional knockout models (e.g., Gli1-Cre) to validate hedgehog pathway dependency .
Q. What strategies optimize the compound’s therapeutic window when combined with radiotherapy?
- Preclinical Insights : Administer 24 hours post-irradiation to avoid interfering with DNA repair (e.g., γH2AX resolution phase) .
- Dosage Considerations :
- Dose-response studies in GL261-luciferase glioma models to balance neuroprotection and tumor control .
- Pharmacokinetic profiling (LC-MS/MS) to determine blood-brain barrier penetration and half-life .
Methodological Guidance
Q. What are best practices for assessing cognitive outcomes in rodent models post-treatment?
- Behavioral Tests :
- Morris Water Maze : Evaluate spatial memory retention post-cranial irradiation .
- Novel Object Recognition : Quantify short-term memory deficits linked to hippocampal neurogenesis .
- Histopathological Validation :
- Immunostaining for GFAP (astrocytosis) and Iba1 (microglial activation) in the dentate gyrus .
- BrdU/DCX co-labeling to measure neurogenesis rates .
Q. How to address batch-to-batch variability in compound synthesis for reproducible in vivo results?
- Quality Control :
- Standardize NMR (¹H/¹³C) and HPLC-MS for purity (>98%) and enantiomeric excess (Chiralcel columns) .
- Use accelerated stability studies (40°C/75% RH) to identify degradation products impacting efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
